molecular formula C11H16N2O2 · HCl B554901 Benzyl (3-aminopropyl)carbamate hydrochloride CAS No. 17400-34-9

Benzyl (3-aminopropyl)carbamate hydrochloride

Cat. No. B554901
CAS RN: 17400-34-9
M. Wt: 244.72 g/mol
InChI Key: XKMBTMXQMDLSRB-UHFFFAOYSA-N
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Description

Benzyl (3-aminopropyl)carbamate hydrochloride, also known as Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride, is a chemical compound with the CAS Number: 2140316-74-9 . It has a molecular weight of 329.83 . The IUPAC name is benzyl (4-((3-aminopropyl)amino)-4-oxobutyl)carbamate hydrochloride .


Molecular Structure Analysis

The InChI code for Benzyl (3-aminopropyl)carbamate hydrochloride is 1S/C15H23N3O3.ClH/c16-9-5-11-17-14(19)8-4-10-18-15(20)21-12-13-6-2-1-3-7-13;/h1-3,6-7H,4-5,8-12,16H2,(H,17,19)(H,18,20);1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Benzyl (3-aminopropyl)carbamate hydrochloride is a compound with a molecular weight of 329.83 . It is recommended to be stored in a dark place, under an inert atmosphere, and in a freezer under -20C . The compound is in liquid form .

Scientific Research Applications

Antitubercular Agents

A series of 3-amino-5-benzylphenol derivatives, including benzyl (3-aminopropyl)carbamate hydrochloride, were synthesized and found to exert significant inhibitory activity against various strains of M. tuberculosis. This indicates potential application in the development of new antitubercular agents (Cheng et al., 2019).

Mechanochemical Synthesis

Benzyl (3-aminopropyl)carbamate hydrochloride was involved in a mechanochemical process as an eco-friendly acylation agent. This method provides a sustainable and efficient approach for the synthesis of carbamates, showcasing the compound's utility in green chemistry (Lanzillotto et al., 2015).

Ixodicide Activity

The compound has been used in molecular modeling and synthesis for developing chemical controls against ticks, indicating its potential application in pest control and agricultural sciences (Hugo et al., 2019).

Catalysis in Organic Synthesis

Benzyl (3-aminopropyl)carbamate hydrochloride was utilized as a catalyst system for aminohalogenation of β-nitrostyrenes, indicating its role in facilitating organic synthesis and potentially aiding in the production of various organic compounds (Ji et al., 2011).

Safety And Hazards

The safety information for Benzyl (3-aminopropyl)carbamate hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

benzyl N-(3-aminopropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMBTMXQMDLSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526421
Record name Benzyl (3-aminopropyl)carbamate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (3-aminopropyl)carbamate hydrochloride

CAS RN

17400-34-9
Record name 17400-34-9
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Record name 17400-34-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl (3-aminopropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbobenzoxy-1,3-diaminopropane Hydrochloride
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